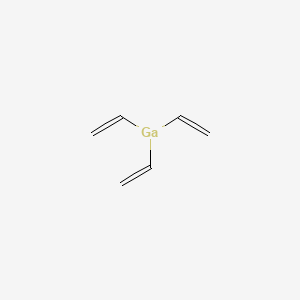

Gallium, triethenyl-

Description

Contextualization within Organometallic Chemistry of Main Group Elements

Organometallic chemistry, a discipline that bridges organic and inorganic chemistry, focuses on compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. Within this vast field, the organometallic chemistry of main group elements, such as gallium, holds a unique position. Gallium, a Group 13 element, shares characteristics with its lighter analogue, aluminum, and its heavier congener, indium.

Organogallium compounds are typically trivalent and exhibit a degree of electron deficiency, influencing their reactivity and coordination behavior. Current time information in Dodge County, US. Unlike organoaluminum compounds, which often form dimeric structures through bridging alkyl groups, triorganogallium compounds like "Gallium, triethenyl-" are generally monomeric in nature. Current time information in Dodge County, US. This is attributed to the lower Lewis acidity of gallium compared to aluminum. Current time information in Dodge County, US. The study of these compounds provides valuable insights into the fundamental principles of bonding, structure, and reactivity of main group organometallics.

Significance of Ethenyl Ligands in Organometallic Reactivity and Structure

The nature of the organic ligand bonded to the metal center is a critical determinant of an organometallic compound's properties. In "Gallium, triethenyl-," the ligands are ethenyl (vinyl) groups (–CH=CH₂). The presence of the carbon-carbon double bond in the ethenyl ligand introduces electronic features that distinguish it from simple alkyl ligands.

Historical Development of Organogallium Chemistry and Alkyl/Alkenyl Derivatives

The field of organogallium chemistry has its roots in the broader historical development of organometallic chemistry. While the first organometallic compounds were synthesized in the 19th century, the exploration of organogallium derivatives gained momentum in the 20th century. Early research primarily focused on the synthesis and characterization of trialkylgallium compounds, which were found to be useful reagents and precursors.

The synthesis of organogallium compounds can be achieved through several methods, including the reaction of gallium halides with organolithium or Grignard reagents. Current time information in Dodge County, US. For instance, the reaction of gallium trichloride (B1173362) with three equivalents of an organomagnesium bromide (RMgBr) yields the corresponding triorganogallium compound (R₃Ga). Current time information in Dodge County, US.

The investigation of organogallium compounds with unsaturated ligands, such as alkenyl derivatives, represents a more specialized area of study. The development of synthetic methodologies to introduce vinyl and other unsaturated groups onto a gallium center has expanded the scope of organogallium chemistry, enabling the preparation of compounds like "Gallium, triethenyl-" and paving the way for exploring their unique reactivity and potential applications.

Structure

2D Structure

Properties

CAS No. |

1188-13-2 |

|---|---|

Molecular Formula |

C6H9Ga |

Molecular Weight |

150.86 g/mol |

IUPAC Name |

tris(ethenyl)gallane |

InChI |

InChI=1S/3C2H3.Ga/c3*1-2;/h3*1H,2H2; |

InChI Key |

IDSSCLWKOQPTHO-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Ga](C=C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Gallium, Triethenyl

Alkylation and Alkenylation Routes

The most common and direct methods for the synthesis of triethenylgallium involve the alkenylation of gallium halides. These routes utilize highly reactive organometallic reagents to transfer vinyl groups to the gallium center.

Reaction with Gallium Halides (e.g., GaCl₃) and Organometallic Reagents (e.g., Grignard, Organolithium, Organoaluminum)

Grignard Reagents: A widely employed method involves the use of vinylmagnesium bromide (CH₂=CHMgBr), a Grignard reagent. In this reaction, a stoichiometric amount of the Grignard reagent is added to a solution of gallium trichloride (B1173362), typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the displacement of the chloride ions on the gallium atom by the vinyl groups. The final product is triethenylgallium, with the formation of magnesium halide salts as byproducts.

Reaction Scheme with Grignard Reagent: GaCl₃ + 3 CH₂=CHMgBr → Ga(CH=CH₂)₃ + 3 MgBrCl wikipedia.org

Organolithium Reagents: Vinyllithium (CH₂=CHLi) serves as another effective vinylating agent for gallium trichloride. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction times. The reaction is typically carried out in a non-polar or ethereal solvent, and careful temperature control is often necessary to manage the exothermicity of the reaction.

Reaction Scheme with Organolithium Reagent: GaCl₃ + 3 CH₂=CHLi → Ga(CH=CH₂)₃ + 3 LiCl

Organoaluminum Reagents: Triethenylaluminum can also be used to synthesize triethenylgallium through an exchange reaction with gallium trichloride. This method falls under the category of transmetalation, which will be discussed in the following section.

Table 1: Comparison of Organometallic Reagents for Triethenylgallium Synthesis

| Reagent Type | Example | Reactivity | Common Solvents | Byproducts |

| Grignard | Vinylmagnesium bromide | Moderate | Diethyl ether, THF | Magnesium halides |

| Organolithium | Vinyllithium | High | Hydrocarbons, Ethers | Lithium halides |

| Organoaluminum | Trivinylaluminum | Moderate | Hydrocarbons | Aluminum halides |

Transmetalation Reactions for Ethenyl Group Transfer

Transmetalation is a process in organometallic chemistry that involves the transfer of an organic group from one metal to another. wikipedia.org This method can be utilized for the synthesis of triethenylgallium by reacting gallium trichloride with a less electropositive metal-vinyl compound. A common example is the reaction with trivinylaluminum. The driving force for this reaction is the formation of a more stable organogallium compound and a more thermodynamically stable aluminum halide.

Reaction Scheme for Transmetalation: GaCl₃ + Al(CH=CH₂)₃ → Ga(CH=CH₂)₃ + AlCl₃

This method can be advantageous when the desired vinylating agent is more readily available as an organoaluminum compound or when specific reaction conditions are required.

Alternative Approaches for Unsaturated Organogallium Synthesis

An alternative strategy for the synthesis of unsaturated organogallium compounds, including those with vinyl groups, is through hydrogallation. This reaction involves the addition of a gallium-hydrogen bond across a carbon-carbon multiple bond, such as an alkyne. While not a direct synthesis of triethenylgallium from a gallium halide, it represents a different conceptual approach. For instance, the reaction of a gallium hydride species with acetylene (B1199291) could, in principle, lead to the formation of a vinylgallium species. Subsequent reactions could then potentially lead to the fully substituted triethenylgallium. This method is particularly useful for creating more complex unsaturated organogallium compounds.

Ligand Exchange and Redistribution Reactions

Ligand exchange and redistribution reactions are fundamental processes in organometallic chemistry that can influence the final product distribution in the synthesis of compounds like triethenylgallium. Redistribution reactions involve the exchange of ligands between two metal centers, leading to a mixture of products. For example, if a mixture of trimethylgallium (B75665) (Ga(CH₃)₃) and triethenylgallium (Ga(CH=CH₂)₃) were heated, a statistical redistribution of the methyl and ethenyl ligands could occur, resulting in the formation of mixed alkyl-alkenyl gallium species such as (CH₃)₂Ga(CH=CH₂) and CH₃Ga(CH=CH₂)₂.

While not a primary synthetic route for pure triethenylgallium, understanding these redistribution reactions is crucial for controlling the purity of the final product. The conditions of the synthesis, such as temperature and reaction time, can be optimized to minimize these unwanted side reactions.

Purification and Isolation Techniques for Organogallium Species

Due to their volatile and air-sensitive nature, the purification and isolation of organogallium compounds like triethenylgallium require specialized techniques. colostate.educhemistryviews.org

Vacuum Distillation: The primary method for purifying volatile organometallic compounds is vacuum distillation. rochester.edu After the synthesis, the reaction mixture is filtered under an inert atmosphere to remove solid byproducts such as lithium chloride or magnesium bromide chloride. The solvent is then removed under reduced pressure. The crude triethenylgallium is subsequently purified by fractional distillation under high vacuum. This technique allows for the separation of the desired product from less volatile impurities and any remaining solvent. The use of a vacuum is critical as it lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.

Handling of Air-Sensitive Compounds: All manipulations, including filtration, solvent removal, and distillation, must be carried out using Schlenk line or glovebox techniques to maintain an inert atmosphere of nitrogen or argon. chemistryviews.orgthieme-connect.de This prevents the decomposition of the product through reaction with oxygen or moisture. The glassware used must be thoroughly dried and purged with an inert gas before use.

Characterization: The purity of the isolated triethenylgallium can be confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy, which provide characteristic signals for the vinyl groups attached to the gallium atom.

Structural Elucidation and Electronic Characterization of Gallium, Triethenyl

Advanced Spectroscopic Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For Gallium, triethenyl-, a multi-nuclear approach provides a complete profile of the ligand environment and the metallic center.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the structure of the ethenyl (vinyl) ligands and confirming their attachment to the gallium atom.

The ¹H NMR spectrum is expected to show a complex pattern characteristic of a vinyl group, typically in the 5.0-7.0 ppm range. The spectrum would resolve into three distinct signals for the vinyl protons (-CH=CH₂), often referred to as Hₐ, Hₑ(cis), and Hₑ(trans). These protons exhibit both geminal (²JHH) and vicinal (³JHH) coupling, resulting in a complex multiplet structure. The chemical shifts and coupling constants are sensitive to the electronegativity and bonding characteristics of the gallium center.

The ¹³C{¹H} NMR spectrum, with proton decoupling, would simplify to two distinct signals for the two carbons of the vinyl group. The carbon atom directly bonded to the gallium (Ga-CH=) would appear at a different chemical shift than the terminal methylene carbon (=CH₂). The precise chemical shifts provide insight into the electronic environment and the nature of the Ga-C bond.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for Gallium, triethenyl-

| Nucleus | Signal | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH= | 6.0 - 7.0 | ddd (doublet of doublets of doublets) | ³Jtrans ≈ 15-18, ³Jcis ≈ 8-12, ²Jgem ≈ 1-3 |

| ¹H | =CH₂(trans) | 5.0 - 5.5 | dd (doublet of doublets) | ³Jtrans ≈ 15-18, ²Jgem ≈ 1-3 |

| ¹H | =CH₂(cis) | 5.0 - 5.5 | dd (doublet of doublets) | ³Jcis ≈ 8-12, ²Jgem ≈ 1-3 |

| ¹³C | Ga-C H= | 130 - 150 | Singlet (decoupled) | N/A |

Gallium possesses two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar nuclei (spin I = 3/2). huji.ac.ilxpsfitting.com This property results in broad NMR signals, making high-resolution studies challenging. However, the chemical shifts are highly sensitive to the coordination number and symmetry of the gallium center. huji.ac.ilnih.gov ⁷¹Ga is generally the preferred nucleus for study due to its higher natural abundance, larger magnetogyric ratio (resulting in higher sensitivity), and smaller quadrupole moment, which leads to narrower signals compared to ⁶⁹Ga. huji.ac.il

For Gallium, triethenyl-, the gallium atom is in a three-coordinate, trigonal planar environment, assuming a monomeric structure in a non-coordinating solvent. The ⁷¹Ga NMR chemical shift is expected to be in a region characteristic of three- or four-coordinate organogallium species. Solid-state NMR studies on various gallium compounds have shown that four-coordinate gallium typically resonates around +50 ppm relative to a gallium nitrate standard. nih.gov The specific chemical shift for the three-coordinate trivinylgallium would provide a key electronic signature of its coordination environment.

Table 2: Properties of Gallium NMR-Active Nuclei huji.ac.il

| Property | ⁶⁹Ga | ⁷¹Ga |

|---|---|---|

| Nuclear Spin (I) | 3/2 | 3/2 |

| Natural Abundance (%) | 60.108 | 39.892 |

| Chemical Shift Range (ppm) | ~1400 | ~1400 |

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present in Gallium, triethenyl-. The key vibrational modes are associated with the vinyl ligands and the gallium-carbon bonds.

The spectra would be dominated by features of the vinyl group:

C=C Stretch: A strong band in the Raman spectrum and a medium-to-strong band in the IR spectrum, typically appearing around 1600-1650 cm⁻¹.

=C-H Stretch: These vibrations occur above 3000 cm⁻¹, characteristic of sp²-hybridized C-H bonds.

=C-H Bends: In-plane and out-of-plane bending vibrations of the vinyl C-H bonds appear in the 1450-800 cm⁻¹ region.

Ga-C Stretch: The vibration of the gallium-carbon bond is expected at lower frequencies, typically in the far-infrared region (around 400-600 cm⁻¹).

The presence and positions of these bands confirm the integrity of the vinyl ligands and their covalent attachment to the gallium center.

Table 3: Characteristic Vibrational Frequencies for Gallium, triethenyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| =C-H Stretch | 3100 - 3000 | Medium | Medium |

| C=C Stretch | 1650 - 1600 | Medium-Strong | Strong |

| =CH₂ Scissoring (In-plane bend) | 1450 - 1400 | Medium | Medium |

| =C-H In-plane bend | 1300 - 1200 | Medium | Weak |

| =C-H Out-of-plane bend | 1000 - 800 | Strong | Weak |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk For Gallium, triethenyl-, MS confirms the molecular weight and provides structural information through the analysis of its fragmentation patterns. chemguide.co.ukwhitman.edu

The molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular formula C₆H₉Ga. Gallium has two stable isotopes, ⁶⁹Ga (~60.1%) and ⁷¹Ga (~39.9%), which would result in a characteristic isotopic pattern for the molecular ion and any gallium-containing fragments, with two peaks separated by 2 m/z units and a ~3:2 intensity ratio.

The primary fragmentation pathway under electron ionization (EI) conditions is expected to be the sequential loss of the three vinyl radicals (•CH=CH₂), which have a mass of 27 Da. This would lead to a series of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Gallium, triethenyl-

| Ion Formula | Description | Predicted m/z for ⁶⁹Ga | Predicted m/z for ⁷¹Ga |

|---|---|---|---|

| [C₆H₉⁶⁹Ga]⁺ / [C₆H₉⁷¹Ga]⁺ | Molecular Ion (M⁺) | 150.0 | 152.0 |

| [C₄H₆⁶⁹Ga]⁺ / [C₄H₆⁷¹Ga]⁺ | [M - C₂H₃]⁺ | 123.0 | 125.0 |

| [C₂H₃⁶⁹Ga]⁺ / [C₂H₃⁷¹Ga]⁺ | [M - 2(C₂H₃)]⁺ | 96.0 | 98.0 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a sample. thermofisher.com By irradiating the sample with X-rays, core-level electrons are ejected, and their binding energies are measured.

For Gallium, triethenyl-, XPS analysis would focus on the Ga 2p and Ga 3d core levels. The binding energy of these core electrons is sensitive to the oxidation state and chemical environment of the gallium atom. For an organogallium compound where gallium is in the +3 oxidation state and bonded to carbon, specific binding energies are expected. Based on data from various gallium compounds, the Ga 2p₃/₂ peak for Ga(III) species is typically observed in the range of 1117-1119 eV. researchgate.netacs.org The position of this peak would confirm the Ga(III) oxidation state in trivinylgallium. Analysis of the C 1s region would also confirm the presence of sp² hybridized carbon atoms of the vinyl groups.

Table 5: Expected XPS Binding Energies for Gallium, triethenyl-

| Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|

| Ga 2p₃/₂ | 1117 - 1119 | Gallium oxidation state and chemical environment |

| Ga 3d | 19 - 21 | Gallium oxidation state (often overlaps with other signals) thermofisher.com |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Geometry

No experimental X-ray Absorption Spectroscopy (XAS) or Extended X-ray Absorption Fine Structure (EXAFS) data for Gallium, triethenyl- are available in the surveyed literature. This type of analysis would be instrumental in determining the local coordination environment of the gallium atom, including Ga-C bond distances and the coordination number in non-crystalline states. However, no such studies have been published for this specific compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

A search of crystallographic databases did not yield a solved crystal structure for Gallium, triethenyl-. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample, providing key data on bond lengths, bond angles, and intermolecular interactions. Without this data, a detailed discussion of its solid-state molecular and supramolecular structure is not possible.

Computational Chemistry and Theoretical Modeling

Detailed computational studies focused specifically on Gallium, triethenyl- are not present in the accessible scientific literature. Such studies are essential for a deep understanding of its molecular properties.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published quantum chemical calculations detailing the optimized molecular geometry or electronic structure of Gallium, triethenyl- were found. These calculations would provide theoretical values for bond lengths and angles and offer insights into the molecule's orbital energies and electronic distribution.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for Gallium, triethenyl- have been reported. MD simulations would be necessary to study the dynamic behavior of the molecule over time, including conformational changes of the vinyl groups and intermolecular interactions in a condensed phase, but this research has not been made available.

Reactivity and Mechanistic Investigations of Gallium, Triethenyl

Thermal Decomposition Pathways and Kinetics

The thermal stability and decomposition pathways of Gallium, triethenyl- (triethylgallium or TEG) are of significant interest, particularly due to its application as a precursor in Metal-Organic Vapor Phase Epitaxy (MOVPE) for producing gallium-containing semiconductor materials. ontosight.ai Understanding its decomposition is crucial for controlling the deposition of thin films. The process is complex, involving both gas-phase and surface-mediated reactions.

In the gas phase, under typical MOVPE conditions (temperatures of 400-675 °C), the primary decomposition mechanism for triethenylgallium is a series of β-hydride elimination reactions. researchgate.netsemanticscholar.org This process involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the gallium atom, leading to the elimination of an ethene molecule.

The stepwise β-hydride elimination proceeds as follows:

Ga(C₂H₅)₃ → HGa(C₂H₅)₂ + C₂H₄

HGa(C₂H₅)₂ → H₂Ga(C₂H₅) + C₂H₄

H₂Ga(C₂H₅) → GaH₃ + C₂H₄

Quantum chemical studies indicate that this sequence eventually leads to the formation of Gallane (GaH₃). researchgate.netsemanticscholar.org At higher temperatures, further decomposition of gallane to GaH and H₂ is thermodynamically feasible. researchgate.net

Another potential, though less dominant, gas-phase mechanism is homolytic fission of the Gallium-Carbon bond. youtube.comyoutube.com This process involves the breaking of the Ga-C bond where each atom retains one of the bonding electrons, resulting in the formation of an ethyl radical (•C₂H₅) and a diethylgallium radical (•Ga(C₂H₅)₂). core.ac.uk

Ga(C₂H₅)₃ → •Ga(C₂H₅)₂ + •C₂H₅

This radical pathway is considered more significant for other organometallics like tris(tert-butyl)gallium but is a possible contributing pathway for triethenylgallium, especially at higher temperatures. core.ac.ukresearchgate.net

Table 1: Calculated Reaction Energies for Triethenylgallium Decomposition Pathways Data sourced from quantum chemical studies. researchgate.net

| Reaction | Description | Calculated Energy (eV) at 600K |

|---|---|---|

| Ga(C₂H₅)₃ → HGa(C₂H₅)₂ + C₂H₄ | First β-hydride elimination | 0.2647 |

| HGa(C₂H₅)₂ → H₂Ga(C₂H₅) + C₂H₄ | Second β-hydride elimination | 0.3108 |

| H₂Ga(C₂H₅) → GaH₃ + C₂H₄ | Third β-hydride elimination | 0.3546 |

| GaH₃ → HGa + H₂ | Gallane decomposition | 0.3106 |

Research on the thermal decomposition of related organogallium compounds, such as trimethylgallium (B75665), has shown that surface reactions are often the predominant pathway for decomposition. core.ac.ukresearchgate.net It is generally accepted that triethenylgallium adsorbs onto the substrate surface before undergoing decomposition. The surface provides an alternative, lower-energy pathway compared to gas-phase reactions.

The mechanism on the surface is believed to involve the stepwise loss of ethyl groups. core.ac.uk The adsorbed Ga(C₂H₅)₃ molecule can undergo β-hydride elimination, releasing ethene into the gas phase while leaving behind gallium hydride species on the surface, which ultimately decompose to deposit gallium. researchgate.net The presence of a surface can catalyze the breaking of the Ga-C bonds, leading to a more efficient deposition process at lower temperatures than would be required for purely gas-phase decomposition.

The thermal decomposition of triethenylgallium generates several key intermediates and byproducts. The primary pathway of β-hydride elimination directly produces ethene (C₂H₄) as the major hydrocarbon byproduct. researchgate.netsemanticscholar.org

Key intermediates in the gas-phase decomposition include partially ethylated gallium hydrides: researchgate.net

Diethylgallium hydride (HGa(C₂H₅)₂)

Ethylgallium dihydride (H₂Ga(C₂H₅))

Gallane (GaH₃)

These intermediates are transient and continue to decompose until elemental gallium is formed. If homolytic fission occurs, ethyl radicals (•C₂H₅) are formed. These highly reactive radicals can then participate in secondary reactions, such as abstracting a hydrogen atom from another molecule to form ethane (B1197151) (C₂H₆) or combining with another ethyl radical to form n-butane (C₄H₁₀). core.ac.uk The mix of hydrocarbon byproducts (ethene, ethane, etc.) can provide insight into the relative importance of the β-hydride elimination versus homolytic fission pathways under specific conditions. core.ac.ukkindle-tech.com

Chemical Reactivity with Select Reagents

Triethenylgallium is a highly reactive organometallic compound, a characteristic stemming from the polar nature of the gallium-carbon bond. ontosight.ai

Triethenylgallium reacts readily with protic reagents like water and alcohols. ontosight.ai The driving force for these reactions is the high affinity of the gallium center for oxygen and the formation of the stable hydrocarbon, ethane.

In the reaction with water, the ethyl groups are protonated by the hydrogen atoms from water, releasing ethane gas and forming gallium hydroxide, which may exist as a complex mixture of oligomeric or polymeric species.

Ga(C₂H₅)₃ + 3 H₂O → Ga(OH)₃ + 3 C₂H₆

Similarly, the reaction with an alcohol, such as ethanol, yields ethane and a gallium alkoxide. The reaction proceeds by cleaving the O-H bond of the alcohol. rutgers.edursc.org

Ga(C₂H₅)₃ + 3 C₂H₅OH → Ga(OC₂H₅)₃ + 3 C₂H₆

These reactions are vigorous and highlight the need to handle triethenylgallium under inert, anhydrous conditions. ontosight.ai

Ligand addition and insertion reactions are fundamental transformations in organometallic chemistry. libretexts.orgyoutube.com Triethenylgallium can undergo such reactions, for example, with certain low-valent main group compounds.

A notable example is the reversible insertion of a stannylene (a tin(II) compound analogous to a carbene) into a gallium-carbon bond of triethenylgallium. The reaction of Sn(Ar((Me)₆))₂ with Ga(C₂H₅)₃ results in the formation of an insertion product, (Ar((Me)₆))₂Sn(C₂H₅)Ga(C₂H₅)₂. researchgate.net

Sn(Ar((Me)₆))₂ + Ga(C₂H₅)₃ ⇌ (Ar((Me)₆))₂Sn(C₂H₅)Ga(C₂H₅)₂

This reaction was found to be a reversible equilibrium under ambient conditions. researchgate.net This type of insertion involves the cleavage of a Ga-C bond and the formation of new Sn-C and Sn-Ga bonds, demonstrating the ability of the Ga-C bond to participate in insertion chemistry. libretexts.orgresearchgate.net Such reactions are significant as they provide routes to novel heterobimetallic compounds.

Table 2: Summary of Triethenylgallium Reactivity

| Reaction Type | Reagent | Products | Key Features |

|---|---|---|---|

| Thermal Decomposition | Heat (400-675 °C) | Ga, C₂H₄, GaH₃, H₂ | Primarily β-hydride elimination. researchgate.netsemanticscholar.org |

| Reaction with Protic Reagent | Water (H₂O) | Ga(OH)₃, C₂H₆ | Vigorous reaction, protonolysis of Ga-C bond. |

| Reaction with Protic Reagent | Ethanol (C₂H₅OH) | Ga(OC₂H₅)₃, C₂H₆ | Forms gallium ethoxide and ethane. rsc.org |

| Insertion Reaction | Stannylene (SnR₂) | R₂Sn(C₂H₅)Ga(C₂H₅)₂ | Reversible insertion into Ga-C bond. researchgate.net |

Redox Chemistry and Oxidation Behavior

Detailed studies on the redox chemistry and oxidation behavior specifically concerning Gallium, triethenyl- are not extensively documented in publicly available literature. However, the general principles of the redox behavior of organogallium compounds can provide some insight. Organogallium(III) compounds, such as triethenylgallium, are generally considered to be in a stable +3 oxidation state for gallium.

The reactivity of organogallium compounds with oxidizing agents is a key aspect of their chemistry. While specific electrochemical data like redox potentials for triethenylgallium are unavailable, it is known that organogallium compounds can react with various oxidizing agents. For instance, they are known to form stable peroxides.

The oxidation of gallium is a well-studied phenomenon, particularly in the context of its use in semiconductors and as a liquid metal. Gallium metal is easily oxidized, and its electrode reactions can be highly irreversible. wikipedia.org Passive films of gallium oxide can form on the metal surface during anodic oxidation. wikipedia.org While these observations pertain to elemental gallium and its inorganic salts, they underscore the propensity of gallium to undergo oxidation.

In the absence of direct experimental data for triethenylgallium, its redox behavior is anticipated to be dominated by the gallium center and the nature of the ethenyl ligands. The carbon-gallium bond is polar, and reactions involving a change in the oxidation state of gallium would likely involve the cleavage of these bonds. Further research, including techniques like cyclic voltammetry, would be necessary to fully elucidate the redox chemistry and oxidation behavior of triethenylgallium.

Carbogallation and Heterogallation Reactions Involving Ethenyl Ligands

Carbogallation, the addition of a carbon-gallium bond across a carbon-carbon multiple bond, and heterogallation, the addition of a heteroatom-gallium bond, are important reactions in organogallium chemistry. While specific studies on triethenylgallium are limited, the principles of these reactions can be understood from studies involving other organogallium reagents, particularly those with unsaturated ligands.

Carbogallation Reactions:

Carbogallation reactions provide a powerful method for the formation of new carbon-carbon bonds and functionalized organogallium intermediates. The reactivity of the gallium reagent and the substrate determines the outcome of the reaction. For instance, gallium trichloride (B1173362) (GaCl₃) can activate carbon-carbon multiple bonds, facilitating nucleophilic attack.

A plausible reaction mechanism for carbogallation often involves the formation of a π-complex between the gallium species and the alkyne or alkene. This is followed by the nucleophilic attack of a carbanion equivalent, leading to the formation of a new carbon-carbon bond and a vinylgallium species.

Research by Yorimitsu and Oshima has shown that allylic galliums, generated in situ, can undergo carbogallation with alkynes. Quenching experiments with deuterium (B1214612) chloride (DCl) have suggested a syn-addition mechanism for this process.

| Gallium Reagent | Substrate | Product Type | Key Features |

| Allylic Gallium (from retro-allylation) | Alkynes | Vinylgallium | syn-addition mechanism |

| GaCl₃ / Silyl (B83357) Enolates | Silyl Acetylenes | 1,1-Dimetalated Alkene | Formation of a 1,1-digallated species |

| GaCl₃ / Arenes | Silyl Acetylenes | Alkenyldimethylgallium | Nucleophilic attack by arene |

Heterogallation Reactions:

Heterogallation involves the addition of a gallium-heteroatom bond to an unsaturated substrate. These reactions are valuable for the synthesis of functionalized organogallium compounds containing elements such as oxygen, nitrogen, or sulfur. The mechanism is analogous to carbogallation, where the heteroatom acts as the nucleophile.

Dynamic Covalent Chemistry Involving Organogallium Frameworks

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex, self-assembling molecular architectures. nih.gov This approach allows for "error-checking" and the thermodynamically controlled formation of stable products. nih.gov While the direct involvement of Gallium, triethenyl- in dynamic covalent frameworks is not well-documented, the principles of DCC and the coordination chemistry of gallium suggest potential applications.

Organogallium compounds can participate in reversible reactions, a key requirement for DCC. For example, the formation of coordination complexes between gallium centers and ligands can be reversible. This property has been exploited in the self-assembly of supramolecular structures.

Research has demonstrated the synthesis of main-chain type-organogallium polymers through organometal coupling reactions. rsc.org These polymers, containing four-coordinate gallium atoms, exhibit electronic interactions along the polymer backbone, suggesting the potential for creating functional materials. rsc.org

Furthermore, coordination-driven self-assembly has been utilized to construct M₃L₂ trigonal cages from pre-organized metalloligands incorporating gallium(III) centers. nih.gov This highlights the ability of gallium to direct the formation of discrete, complex architectures through reversible coordination bonds.

Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Semiconductor Material Growth

The utility of triethenylgallium as a gallium source is most prominent in vapor deposition techniques, where its volatility and decomposition characteristics are leveraged to grow high-purity crystalline materials. It serves as a critical building block for various III-V compound semiconductors, which are essential for high-frequency electronics and photonics.

Metalorganic Chemical Vapor Deposition (MOCVD) is a dominant technique for the epitaxial growth of III-V compound semiconductors. In this process, gaseous precursors, including a metalorganic group-III source and a group-V hydride, are introduced into a reactor chamber containing a heated substrate. Triethenylgallium is frequently used as the gallium precursor, while ammonia (NH₃) typically serves as the nitrogen source for the synthesis of Gallium Nitride (GaN).

The MOCVD process relies on the thermal decomposition of the precursor molecules at the heated substrate surface, leading to the layer-by-layer formation of a crystalline film. Triethenylgallium is often favored over other alkylgallium precursors, such as trimethylgallium (B75665) (TMG), in specific applications due to its different decomposition pathway, which can influence impurity incorporation and film quality. The choice of precursor is a critical parameter in optimizing the electronic and optical properties of the resulting semiconductor device.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that offers exceptional conformity and precise thickness control at the atomic scale. The process involves sequential, self-limiting surface reactions. For the deposition of GaN, the ALD cycle typically consists of alternating pulses of the gallium precursor (triethenylgallium) and a nitrogen precursor (such as ammonia plasma) into the reaction chamber, separated by inert gas purges.

Research into GaN ALD using triethenylgallium has identified a stable deposition temperature window between 160°C and 320°C. Within this window, the growth process is self-limiting, a hallmark of ALD. The growth per cycle (GPC) is a key metric in ALD and is influenced by parameters such as precursor pulse time and temperature. Studies have shown that a saturating behavior for TEG pulses can be achieved at pulse times of 0.3 seconds or greater. The introduction of an additional reactive pulse between the TEG and ammonia plasma steps, creating an ABC-type process, has been shown to increase the GPC by facilitating the removal of ethyl ligands from the surface, which allows for more efficient nitridation.

Table 1: Process Parameters for Atomic Layer Deposition (ALD) of GaN using Triethenylgallium

| Parameter | Value/Range | Notes |

| Gallium Precursor | Triethenylgallium (TEG) | - |

| Nitrogen Precursor | Ammonia (NH₃) Plasma | - |

| Deposition Temperature | 160 - 350 °C | Stable ALD window observed up to ~320°C. |

| TEG Pulse Time | ≥ 0.3 seconds | Saturation of the deposition process is observed. |

A critical challenge in the MOCVD and ALD growth of III-V semiconductors is the unintentional incorporation of impurities, particularly carbon, from the metalorganic precursors. Carbon impurities can act as compensating centers or create deep-level traps within the semiconductor lattice, degrading the material's electrical and optical performance.

Triethenylgallium is widely recognized as a superior alternative to trimethylgallium (TMG) for reducing carbon incorporation. This is attributed to the weaker Ga-C bonds in TEG and its decomposition pathway, which primarily proceeds via β-hydride elimination, a cleaner process that is less prone to leaving carbon residues. In contrast, TMG decomposes through radical mechanisms that can lead to higher levels of carbon contamination.

Studies have demonstrated that for GaN films grown under identical conditions, the use of TEG results in a significantly lower background concentration of carbon compared to films grown with TMG. For instance, the lowest reported carbon concentration in GaN grown with TMG was at the detection limit of < 4x10¹⁵ cm⁻³, achieved under optimized conditions with a high V/III ratio (the ratio of group V to group III precursors). reading.ac.uk Increasing the V/III ratio is a common strategy to suppress carbon incorporation, as a higher concentration of the group V precursor can more effectively displace carbon-containing species from the growth surface.

Table 2: Comparison of Carbon Impurity Incorporation in GaN Grown with Different Gallium Precursors

| Gallium Precursor | Typical Carbon Concentration | Key Influencing Factors |

| Trimethylgallium (TMG) | Higher | V/III Ratio, Growth Temperature, Pressure |

| Triethenylgallium (TEG) | Lower | Weaker Ga-C bond, β-hydride elimination pathway |

Triethenylgallium is also instrumental in the bottom-up synthesis of nanostructured materials, such as nanowires. These one-dimensional structures are promising candidates for next-generation electronic and photonic devices due to their unique properties. TEG is employed as the gallium source in the MOCVD growth of various nanowires, including Gallium Arsenide (GaAs) and Gallium Indium Phosphide (GaₓIn₁₋ₓP).

In the catalyst-free, selective-area growth of GaAs nanowires, using TEG allows for lower growth temperatures and effectively suppresses unwanted radial overgrowth compared to processes using TMG. arxiv.org This leads to more uniform and well-defined nanowire arrays. Similarly, in the synthesis of GaₓIn₁₋ₓP nanowires, TEG offers advantages over TMG, which pyrolyzes inefficiently at typical nanowire growth temperatures. reading.ac.uktandfonline.com The use of TEG results in reduced precursor consumption and can lead to materials with a lower concentration of deep trap states, indicating better crystal quality. reading.ac.uktandfonline.com

Role in Hybrid Organic-Inorganic Materials Development

While the primary application of triethenylgallium is in the deposition of inorganic semiconductors, its role as a volatile, reactive source of gallium lends itself to potential applications in the development of hybrid organic-inorganic materials. These materials integrate organic and inorganic components at the molecular level to achieve synergistic properties not found in the individual constituents.

The development of gallium-based hybrid materials, such as certain metal-organic frameworks (MOFs), often involves solvothermal methods using gallium salts. However, vapor deposition techniques using precursors like triethenylgallium could offer a pathway to fabricate hybrid thin films. For example, a sequential vapor infiltration process, which is related to ALD, could theoretically be used to diffuse TEG into a polymer matrix, where it could react with functional groups on the polymer chains. This would create an inorganic network within the organic material, enhancing its thermal, mechanical, or electronic properties. While specific research on using triethenylgallium for this purpose is not widely documented, its well-understood reactivity in CVD and ALD processes provides a foundation for exploring such novel synthesis routes for advanced hybrid materials.

Advanced Theoretical and Computational Investigations of Reaction Dynamics

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is essential for quantitatively describing how the concentrations of reactants, intermediates, and products evolve over time. arxiv.org For a process like CVD, which involves the transport of precursor molecules and numerous simultaneous chemical reactions in both the gas phase and on surfaces, kinetic models are indispensable for process control and optimization. researchwithrutgers.com These models integrate principles of chemical kinetics, thermodynamics, and transport phenomena.

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model the fluid flow and heat transfer within a CVD reactor. researchwithrutgers.comarxiv.org When combined with a detailed chemical kinetic mechanism, CFD simulations can predict growth rates, film uniformity, and the incorporation of impurities. A comprehensive kinetic model for triethenylgallium in a CVD process would include a set of elementary reaction steps, each with its own rate constant, typically expressed in the Arrhenius form.

The development of such a model involves:

Identification of Reaction Pathways: Proposing all plausible elementary reactions, including gas-phase decomposition of the precursor and surface reactions leading to film growth. For triethenylgallium, gas-phase reactions could include homolytic cleavage of the gallium-vinyl bond and β-hydride elimination pathways.

Calculation of Rate Constants: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the activation energies and pre-exponential factors for each elementary step.

Model Integration: Incorporating the chemical reaction set into a CFD simulation to model the coupled effects of fluid dynamics, heat transport, and chemical reactions within the specific geometry of the reactor. researchwithrutgers.comresearchgate.net

While detailed kinetic models specifically for triethenylgallium are not widely published, the framework established for trimethylgallium (B75665) (TMG) serves as a clear blueprint. researchwithrutgers.comresearchgate.net

Table 1: Representative Reaction Types in a Kinetic Model for Triethenylgallium CVD

| Reaction Type | Generic Equation Example | Significance |

|---|---|---|

| Gas-Phase Decomposition | Ga(CH=CH₂)₃(g) → •Ga(CH=CH₂)₂(g) + •CH=CH₂(g) | Generates reactive species in the gas phase that transport to the surface. |

| Adduct Formation | Ga(CH=CH₂)₃(g) + NH₃(g) ⇌ (H₂C=CH)₃Ga:NH₃(g) | Can be a dominant gas-phase species, altering decomposition pathways. researchgate.net |

| Surface Adsorption | Ga(CH=CH₂)₃(g) + * → Ga(CH=CH₂)₃* | Initial step for surface chemistry, where * denotes a vacant surface site. |

| Surface Decomposition | Ga(CH=CH₂)₃* → •Ga(CH=CH₂)₂* + •CH=CH₂* | Precursor decomposition on the growth surface. |

| Surface Product Formation | •Ga(CH=CH₂)₂* + NH₂* → GaN(s) + ... | Incorporation of gallium into the growing film and release of byproducts. |

This table is illustrative of the types of reactions included in a kinetic model. The specific pathways and intermediates for triethenylgallium would require dedicated computational investigation.

Surface Reaction Pathway Simulations and Activation Energy Determination

Understanding the precise sequence of events that occurs when a precursor molecule adsorbs onto a surface and decomposes is critical for controlling film growth at the atomic level. Ab initio simulations, particularly those using DFT, are the primary tools for mapping out these surface reaction pathways and calculating their associated energy barriers (activation energies). arxiv.orgarxiv.org

The process involves modeling a slab of the substrate material (e.g., silicon or gallium nitride) and simulating the approach, adsorption, and subsequent reaction of the triethenylgallium molecule on this surface. By calculating the potential energy at various points along a proposed reaction coordinate, researchers can identify transition states and determine the activation energy for each step. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product states. mdpi.com

Studies on the analogous TMG molecule provide concrete examples of this approach. DFT calculations have been used extensively to investigate the initial surface reactions of TMG on Si(100) and GaN surfaces for ALD and CVD processes. researchgate.netmdpi.com These studies compute the activation energies for key steps such as precursor adsorption, the cleavage of methyl groups, and the reaction with co-reactants like ammonia.

For triethenylgallium, key reaction steps on a nitrogen-terminated surface would likely include:

Adsorption of the Ga(C₂H₃)₃ molecule onto a surface site.

Dissociative chemisorption, leading to the cleavage of one or more vinyl groups.

Surface migration of adsorbed species.

Reaction with surface species (e.g., -NH₂ groups) to form Ga-N bonds and release ethene or other byproducts.

Table 2: Illustrative DFT-Calculated Activation Energies for TMG Surface Reactions on Si(100)

| Reaction Step | Description | Calculated Activation Energy (eV) |

|---|---|---|

| Adsorption on =NH site | TMG molecule physisorbs and then reacts with a surface =NH group. | 1.11 |

| Adsorption on –NH₂ site | TMG molecule physisorbs and then reacts with a surface –NH₂ group. | 2.00 |

| NH₃ Adsorption | Ammonia adsorbs onto the surface-bound gallium species after TMG reaction. | ~2.00 |

Data sourced from DFT studies on Trimethylgallium (TMG) on passivated Si(100) surfaces. researchgate.net Similar computational approaches would be used to determine the specific activation energies for triethenylgallium, which are expected to differ due to the electronic and steric effects of the vinyl ligands.

Prediction of Novel Reactivity and Catalytic Cycles

Beyond modeling established processes like CVD, computational chemistry is a powerful tool for predicting entirely new chemical transformations and catalytic cycles. nih.govnumberanalytics.commdpi.com By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to screen for novel reactivity or assess the potential of a compound like triethenylgallium to act as a catalyst. hiroshima-u.ac.jp

The reactivity of organogallium compounds can be explored by modeling their interactions with various substrates. Quantum chemical methods can predict whether a reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants) and kinetically accessible (i.e., the activation barriers are not prohibitively high). mdpi.com This predictive capability is used to guide experimental efforts, saving significant time and resources. mdpi.com

For triethenylgallium, computational studies could explore its potential in reactions such as:

Carbogallation: The addition of the Ga-C bond across an alkyne or alkene. DFT calculations could map the reaction profile for the concerted addition versus a stepwise mechanism, revealing the activation barrier and the stereochemical outcome. beilstein-journals.org

Catalysis: While less common than for transition metals, main-group elements can exhibit catalytic activity. A hypothetical catalytic cycle involving triethenylgallium could be computationally designed and evaluated. For instance, a cycle could involve oxidative addition, insertion of a substrate into a Ga-C bond, and reductive elimination. DFT would be used to calculate the free energy of each intermediate and transition state in the proposed cycle to determine its viability and identify the rate-limiting step.

The prediction of reactivity relies on descriptors derived from quantum chemical calculations. nih.govtsijournals.com Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and bond orders can provide qualitative insights into where a molecule is most likely to react. For example, the LUMO of triethenylgallium would indicate the most likely site for nucleophilic attack, a key step in many reactions.

Future Research Directions and Emerging Opportunities

Design of Novel Ethenyl-Functionalized Organogallium Precursors

The development of high-quality semiconductor materials, particularly III-V semiconductors, is heavily reliant on the purity and specific properties of the organometallic precursors used in deposition processes like Metal-Organic Vapor Phase Epitaxy (MOVPE). researchgate.net While traditional precursors such as trimethylgallium (B75665) (TMGa) and triethylgallium (B73383) (TEGa) have been widely used for the growth of materials like Gallium Nitride (GaN), there is a continuous drive to design novel precursors to overcome existing limitations, such as carbon incorporation into the grown films. researchgate.net

Future research is focused on the synthesis of new ethenyl-functionalized organogallium compounds. The vinyl group (ethenyl) in Gallium, triethenyl- offers unique electronic and steric properties compared to the alkyl groups in TMGa and TEGa. The design of new precursors involves modifying the ligands attached to the gallium center to fine-tune the compound's volatility, decomposition temperature, and reactivity. This can be achieved through several strategies:

Substitution on the Vinyl Group: Introducing different functional groups onto the vinyl ligands can alter the precursor's properties. For example, halogenation or the addition of silyl (B83357) groups could modify the molecule'sLewis acidity and decomposition pathway.

Mixed-Ligand Systems: Creating compounds with a combination of vinyl and other organic ligands (e.g., alkyl, amido) could provide a balance of properties, offering better control over the deposition process.

Adduct Formation: The formation of adducts with Lewis bases can stabilize the precursor, making it less pyrophoric and easier to handle, while still allowing for controlled release during the MOVPE process.

The synthesis of these novel compounds would likely rely on established organometallic reactions, such as transmetallation or the use of Grignard reagents with a gallium halide source. wikipedia.org The ultimate goal is to produce precursors that lead to higher purity thin films, lower growth temperatures, and improved material quality for next-generation electronic and optoelectronic devices.

| Precursor Design Strategy | Potential Advantage | Relevant Synthetic Chemistry |

| Substituted Vinyl Ligands | Tailored decomposition pathways, modified reactivity. | Grignard reactions, Hydrometallation. |

| Mixed-Ligand Gallium Centers | Fine-tuned volatility and stability. | Ligand exchange reactions. |

| Adduct Formation | Improved handling and safety, controlled delivery. | Reaction with Lewis bases (e.g., amines, phosphines). |

Exploration of Gallium, Triethenyl- in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent bonds, offers a powerful approach to creating complex, functional materials from the bottom up. mdpi.comnih.gov While the role of Gallium, triethenyl- in this field is largely unexplored, its intrinsic properties suggest significant potential for future research.

The key to its potential application lies in two main features: the Lewis acidic nature of the gallium center and the reactive nature of the vinyl groups.

Lewis Acidity: Organogallium compounds are known Lewis acids. wikipedia.org This property could be exploited to direct the assembly of supramolecular structures through coordination with Lewis bases. Gallium, triethenyl- could act as a "tecton" or building block, connecting other molecules that contain donor atoms like nitrogen or oxygen, leading to the formation of well-defined architectures such as macrocycles or coordination polymers. frontiersin.org

Vinyl Group Reactivity: The ethenyl groups are susceptible to a variety of chemical transformations. rsc.org They can participate in polymerization reactions or be functionalized post-assembly. This opens the possibility of creating dynamic supramolecular systems where the structure and function can be altered by a chemical stimulus. For instance, a self-assembled structure could be "locked" into place by polymerizing the vinyl groups.

Future research could focus on reacting Gallium, triethenyl- with bifunctional ligands to create novel supramolecular cages or frameworks. These structures could have applications in host-guest chemistry, catalysis, or as molecular sensors. The ability to form macrocycles, as has been observed with other organogallium compounds, suggests that trivinylgallium could be a precursor to unique and complex supramolecular entities. researchgate.net

Interdisciplinary Research with Emerging Technologies (e.g., Optoelectronics, Quantum Computing Materials)

The most immediate and impactful future applications for Gallium, triethenyl- and its derivatives lie at the intersection of chemistry, materials science, and physics, particularly in the development of materials for emerging technologies.

Optoelectronics: Organogallium compounds are indispensable precursors for the MOVPE growth of III-V semiconductors like Gallium Nitride (GaN) and Gallium Arsenide (GaAs). researchgate.netmdpi.com These materials are the bedrock of modern optoelectronics, used in LEDs, lasers, and high-power electronics. The choice of precursor significantly affects the quality of the semiconductor material. mdpi.com Research into using Gallium, triethenyl- as an alternative to conventional precursors is driven by the potential to reduce carbon contamination and lower the required growth temperatures. The unique decomposition mechanism of the vinyl ligand could lead to cleaner interfaces and more perfect crystal structures, enhancing the efficiency and lifespan of optoelectronic devices.

Quantum Computing Materials: The quest for scalable quantum computers has spurred intense research into novel materials. One promising area is the development of semiconductor quantum dots, which are nanoscale crystals that can confine electrons and exhibit quantum mechanical properties. dundee.ac.uk The synthesis of high-quality quantum dots often relies on the pyrolysis of organometallic precursors. researchgate.net Gallium-containing quantum dots, such as those made from GaAs or InGaAs, are being investigated for use as qubits. The precise control over size, shape, and composition required for quantum dots necessitates highly controlled synthesis conditions and well-designed precursors. google.com Gallium, triethenyl- represents a potential candidate precursor for the synthesis of these quantum materials, offering a different reactivity profile that could be harnessed to produce quantum dots with tailored properties for quantum information processing.

The synergy between the design of novel ethenyl-functionalized gallium precursors and their application in growing materials for optoelectronics and quantum computing represents a vibrant and critical area for future research.

| Technology Area | Role of Gallium, triethenyl- | Potential Impact |

| Optoelectronics | MOVPE precursor for III-V semiconductors (e.g., GaN, GaAs). | Higher purity films, improved device efficiency and longevity. |

| Quantum Computing | Precursor for synthesizing semiconductor quantum dots. | Creation of high-quality qubits with tailored properties for quantum information systems. |

Q & A

Q. What are the optimal synthetic pathways for preparing high-purity gallium triethenyl complexes, and how can purity be validated experimentally?

Methodological Answer:

- Synthesis: Use organometallic precursors (e.g., gallium halides) with ethenyl ligands under inert atmospheres (argon/glovebox). Solvent choice (e.g., THF or toluene) and temperature control (0–25°C) are critical to minimize side reactions.

- Purity Validation: Employ Thermal Gravimetric Analysis (TGA) to assess thermal stability and purity by comparing decomposition profiles with commercial standards. Pair with NMR (¹H, ¹³C) and FTIR spectroscopy to confirm ligand coordination and absence of unreacted precursors .

- Crystallography: Use single-crystal X-ray diffraction (SHELXL/SHELXS) for structural elucidation, ensuring data refinement with R-factors <5% .

Q. What spectroscopic techniques are most reliable for characterizing gallium triethenyl complexes, and how should conflicting data be resolved?

Methodological Answer:

- Primary Techniques: Combine NMR (to track ligand environments), FTIR (for Ga-C bond vibrations), and X-ray Absorption Spectroscopy (XAS) for oxidation state analysis.

- Conflict Resolution: Cross-validate discrepancies (e.g., unexpected NMR shifts) by repeating experiments under controlled humidity/temperature. Use computational modeling (DFT) to predict spectra and compare with empirical data .

Q. What safety protocols are essential when handling gallium triethenyl derivatives in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods with local exhaust ventilation to prevent vapor inhalation. Install emergency showers/eye wash stations.

- PPE: Wear nitrile gloves (EN 374 compliance), safety goggles, and lab coats. Avoid skin contact due to potential ligand reactivity .

- Waste Management: Quench reactive residues with ethanol before disposal in designated hazardous waste containers .

Q. How should researchers design experiments to ensure reproducibility in gallium triethenyl synthesis?

Methodological Answer:

- Documentation: Maintain a detailed lab notebook with exact reagent ratios, reaction times, and environmental conditions (humidity, temperature).

- Statistical Controls: Replicate experiments ≥3 times. Use error bars in data reporting (e.g., yield percentages) and apply t-tests to assess significance of variations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) enhance the understanding of gallium triethenyl’s electronic structure and reactivity?

Methodological Answer:

- Model Setup: Optimize geometries using Gaussian or ORCA with B3LYP functionals and LANL2DZ basis sets for gallium. Validate against crystallographic data from SHELXL outputs .

- Reactivity Predictions: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental cyclovoltammetry results .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for gallium triethenyl complexes?

Methodological Answer:

Q. How can gallium triethenyl be applied in novel semiconductor doping processes, and what experimental metrics validate its efficacy?

Methodological Answer:

- Doping Protocol: Integrate gallium triethenyl into MLD (Monolayer Doping) workflows for silicon substrates. Anneal at 800–1000°C under nitrogen to drive ligand decomposition and Ga incorporation .

- Validation Metrics: Use SIMS (Secondary Ion Mass Spectrometry) to quantify Ga doping levels. Pair with Hall effect measurements to assess carrier mobility improvements .

Q. What statistical frameworks are appropriate for analyzing non-linear behavior in gallium triethenyl’s thermal decomposition data?

Methodological Answer:

- Non-Linear Regression: Apply Avrami-Erofeev or Kissinger models to TGA/DSC data to determine decomposition kinetics. Use software like OriginLab for curve fitting.

- Uncertainty Quantification: Report 95% confidence intervals for activation energy (Eₐ) calculations. Validate with Bayesian statistical methods .

Q. How can researchers design controlled experiments to isolate gallium triethenyl’s catalytic activity from solvent or ligand interference?

Methodological Answer:

- Control Systems: Compare reactions in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents. Use ligand-free gallium salts as negative controls.

- In Situ Monitoring: Employ Raman spectroscopy to track ligand stability during catalysis. Use Arrhenius plots to decouple temperature-dependent effects .

Q. What methodologies enable the integration of gallium triethenyl into high-throughput materials discovery pipelines?

Methodological Answer:

- Automation: Use robotic liquid handlers for parallel synthesis in multiwell plates. Screen libraries via HT-XRD and HT-UV/Vis.

- Data Workflows: Implement machine learning (e.g., random forests) to correlate synthesis parameters (e.g., ligand ratio, temperature) with Ga coordination geometry .

Citations and Compliance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.